molecular formula C7H9NS B12890606 5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole CAS No. 365998-43-2

5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole

Cat. No.: B12890606
CAS No.: 365998-43-2
M. Wt: 139.22 g/mol
InChI Key: BSNUSKCXBQVKOX-UHFFFAOYSA-N
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Description

5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a suitable amine under acidic or basic conditions to form the desired pyrrole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is unique due to its specific methyl substitution, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .

Properties

CAS No.

365998-43-2

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

5-methyl-4,6-dihydrothieno[2,3-c]pyrrole

InChI

InChI=1S/C7H9NS/c1-8-4-6-2-3-9-7(6)5-8/h2-3H,4-5H2,1H3

InChI Key

BSNUSKCXBQVKOX-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1)SC=C2

Origin of Product

United States

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